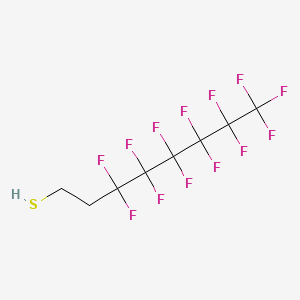

2-(Perfluorohexyl)ethanethiol

説明

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

2-(Perfluorohexyl)ethanethiol is classified as a per- and polyfluoroalkyl substance (PFAS), a large and diverse group of synthetic chemicals known for their widespread use and persistence in the environment. nih.govsmolecule.com PFAS have come under intense scrutiny due to their resistance to degradation and potential for bioaccumulation. smolecule.com As a member of this class, this compound is a subject of research aimed at understanding the behavior, fate, and potential impacts of these compounds. The study of specific PFAS like this compound is crucial for developing a comprehensive understanding of the entire class and for informing environmental and materials science.

The primary synthesis route for this compound involves the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide with sodium hydrosulfide. fu-berlin.de This method provides a reliable pathway to obtaining this fluorinated thiol for research and application development.

Academic Significance and Research Trajectory

The academic significance of this compound stems largely from its utility in surface science and materials engineering. Its ability to form highly ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a key area of investigation. smolecule.comresearchgate.net These SAMs, formed through the strong interaction between the thiol group and the metal, create surfaces with exceptionally low energy, leading to high hydrophobicity and oleophobicity. researchgate.netpolimi.it

The research trajectory for this compound has evolved from fundamental studies of its synthesis and self-assembly behavior to more applied research in advanced materials and biotechnology. smolecule.compolimi.itresearchgate.net Current research explores its use in creating superhydrophobic and anti-fouling coatings for various materials, including textiles and filtration membranes. smolecule.com Furthermore, its application in the development of sensitive biosensors is an active area of study, where the controlled immobilization of proteins and other biomolecules on SAM-modified surfaces is critical for device performance. smolecule.comnih.gov The compound's unique properties also make it suitable for use in high-performance lubricants and for bioconjugation in biological research. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 34451-26-8 |

| Molecular Formula | C8H5F13S |

| Molecular Weight | 380.17 g/mol |

| Boiling Point | 158 °C at 760 mmHg |

| Melting Point | -26 °C |

| Density | 1.62 g/cm³ |

The data in this table is compiled from various chemical supplier and database sources. nih.govfluoryx.comchemicalbook.com

Research Applications of this compound

| Application Area | Research Focus | Key Findings |

| Surface Science | Formation of self-assembled monolayers (SAMs) on gold and other metal surfaces. | Creates highly ordered, low-energy surfaces with excellent hydrophobic and oleophobic properties. smolecule.comresearchgate.netpolimi.it |

| Materials Engineering | Development of superhydrophobic and anti-fouling coatings. | Surfaces treated with this compound exhibit significant water and oil repellency. smolecule.compolimi.it |

| Biosensors | Immobilization of proteins and biomolecules for analyte detection. | The thiol group allows for stable attachment of biorecognition elements to sensor surfaces. smolecule.comnih.gov |

| Corrosion Protection | Creation of protective barriers on metal surfaces. | The dense and stable SAMs act as a barrier to corrosive agents. smolecule.com |

| Microfluidics | Modification of channel surfaces to control fluid flow. | The hydrophobic nature of the SAMs can be used to direct the movement of aqueous solutions. smolecule.com |

Structure

3D Structure

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPHVVCYEWPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2SH, C8H5F13S | |

| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379947 | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-26-8 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Investigations of 2 Perfluorohexyl Ethanethiol

Advanced Fluorination Methodologies for Thiol Synthesis

The introduction of fluorine into organic molecules, particularly to create perfluorinated chains, often requires specialized techniques due to the high reactivity of fluorinating agents. google.com For the synthesis of compounds like 2-(perfluorohexyl)ethanethiol, both electrochemical and direct fluorination methods are viable, though they present distinct mechanistic pathways and challenges. smolecule.com

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) represents a powerful method for the synthesis of perfluorinated compounds. oup.com This technique typically involves the electrolysis of a hydrogen-containing organic substrate in anhydrous hydrogen fluoride (B91410). While direct ECF of ethanethiol (B150549) to produce the perfluorohexyl derivative is challenging due to the high reactivity of the thiol group, this method is crucial for creating perfluorinated building blocks. 20.210.105

Recent advancements have focused on the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as a safe and inexpensive fluoride source. acs.orgresearchgate.net This process avoids the need for external oxidants or catalysts and proceeds under mild conditions, offering a broad substrate scope. acs.org The mechanism is thought to involve the anodic oxidation of the thiol or disulfide to form a radical cation, which then reacts with fluoride ions. acs.org Although not a direct route to this compound, this methodology is pivotal for creating fluorinated sulfur-containing intermediates that can be further transformed.

Electrochemical methods can also be employed to generate carbocations from thioethers, which are then trapped by a fluoride nucleophile. nih.gov This "cation pool" technique, often conducted in stabilizing solvents like 2,2,2-trifluoroethanol (B45653) at low temperatures, allows for controlled fluorination. nih.gov

Direct Fluorination Approaches

Direct fluorination using elemental fluorine (F₂) is another significant strategy for producing highly fluorinated molecules. 20.210.105 This method is known for its ability to replace hydrogen atoms with fluorine while potentially preserving functional groups under carefully controlled, mild conditions. google.com The direct fluorination of alkyl thiols can lead to the formation of perfluoroalkyl-sulfurpentafluorides. 20.210.105

The mechanism of direct fluorination is often radical-based, initiated by the attack of a fluorine radical on the substrate. nih.gov For the synthesis of complex fluorinated molecules, controlling the high reactivity of elemental fluorine is paramount. This is often achieved by using diluted fluorine gas and specialized reactor setups. 20.210.105 While direct fluorination of ethanethiol to selectively yield this compound is not a standard procedure, the principles are applied in the synthesis of perfluorinated precursors. google.com

Telomerization Strategies in this compound Production

Telomerization is a key industrial process for the synthesis of fluorinated compounds. google.com It involves the reaction of a "telogen" (a chain transfer agent) with a "taxogen" (an unsaturated monomer) to form a mixture of adducts with varying chain lengths. For the production of this compound, this typically involves the reaction of a thiol-containing compound with a fluoroalkene. smolecule.com

Radical Addition Reactions with Fluoroalkenes

The synthesis of this compound can be achieved through the radical addition of a thiol to a fluoroalkene. researchgate.net This reaction, a type of thiol-ene reaction, is typically initiated by radical initiators, light, or heat. wikipedia.org The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the double bond of the fluoroalkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgacsgcipr.org A subsequent chain-transfer step with another thiol molecule yields the final product and regenerates the thiyl radical, continuing the chain reaction. wikipedia.org

The free-radical addition of 2-(perfluoroalkyl)ethanethiols to various unsaturated compounds has been studied to understand the reaction's stereochemistry and regiochemistry. researchgate.netresearchgate.net These reactions generally result in high yields of the desired adducts. researchgate.net The presence of the perfluoroalkyl group significantly influences the reactivity and properties of the resulting thiol. researchgate.net

Optimized Reaction Conditions for Yield and Selectivity

In related syntheses, such as the addition of perfluoroalkyl iodides to alkenes, reaction conditions are critical for achieving high yields. For example, the synthesis of 3-(perfluorooctyl)propan-2-ol, which involves an addition step, achieved a 93% yield of the intermediate adduct under optimized conditions. researchgate.net Similarly, in the production of 2-perfluorohexyl-ethanethiol via hydrogenolysis (a reduction method), reaction temperatures of 150-175°C and pressures of 26.7 x 10⁵ Pa have been utilized to achieve high conversion and selectivity. google.com While specific optimized conditions for the radical addition to form this compound are proprietary, the general principles of radical reaction optimization apply. This includes controlling the concentration of radicals to minimize side reactions like polymerization of the fluoroalkene.

Reduction-Based Synthesis from Perfluoroalkylated Precursors

A common and effective method for producing this compound involves the reduction of suitable perfluoroalkylated precursors. This approach avoids the direct handling of highly reactive fluorinating agents with sensitive thiol groups.

One of the most established methods is the catalytic hydrogenolysis of 2-(perfluorohexyl)ethanethiocyanate or bis-(2-perfluorohexylethane)-disulfide. google.com This process typically employs a palladium-based catalyst, often modified with another metal like tin and supported on activated carbon. google.com The reaction is carried out under hydrogen pressure at elevated temperatures. This method is known for its high yields, often reaching 98-100%, with selectivity for the desired thiol being as high as 99%. google.com

Another reduction strategy involves the use of hydride reducing agents. nih.gov For example, perfluoroalkanethiols can be synthesized from the corresponding perfluoroalkyl iodides. The iodide is first converted to a thioacetate (B1230152), which is then reduced to the thiol. nih.govresearchgate.net This hydride reduction method has been shown to significantly improve yields compared to hydrolysis-based routes from thioacetyl intermediates by avoiding equilibrium limitations. nih.gov

The following table provides a summary of reaction conditions for the synthesis of a homologous compound, 2-(perfluorobutyl)ethanethiol, via hydrogenolysis, which illustrates typical parameters for this type of reduction.

| Parameter | Value | Reference |

| Precursor | 2-(Perfluorobutyl)ethanethiocyanate | |

| Catalyst | 5 wt% Pd, 0.3-0.5 wt% Sn on activated carbon | |

| Temperature | 150–175 °C | google.com |

| Pressure | ~26.7 x 10⁵ Pa | google.com |

| Conversion | Up to 100% | |

| Selectivity | 96–99% |

The following table lists the chemical compounds mentioned in this article.

Reduction of Perfluoroalkyl Sulfonic Acids

The synthesis of this compound can be achieved through the reduction of its corresponding sulfonic acid, 2-(perfluorohexyl)ethanesulfonic acid. While direct reduction of sulfonic acids to thiols can be challenging, various methods have been developed for this transformation. One approach involves the use of strong reducing agents. For instance, sulfonic acids can be reduced to thiols by heating under carbon monoxide pressure in the presence of a rhodium carbonyl catalyst. google.com Another general method for the reduction of sulfonic acid derivatives, such as sulfonyl chlorides, involves the use of phosphines. researchgate.net Sulfonyl chlorides can be reduced to the corresponding thiols rapidly with triphenylphosphine. researchgate.net It is also noted that sulfonic acids can be cleanly reduced if iodide is generated in situ. researchgate.net

A common synthetic route to 2-(perfluoroalkyl)ethanethiols involves the reaction of a 2-(perfluoroalkyl)ethyl iodide with thiourea (B124793) to form an isothiouronium salt, which is then decomposed with an alkaline base. google.com This method is typically carried out in a non-alcoholic inert solvent. google.com The precursor, 2-(perfluoroalkyl)ethyl iodide, is often synthesized by the reaction of a perfluoroalkyl iodide with ethylene. researchgate.net This intermediate can then be readily converted to the corresponding thiol. researchgate.net

Another synthetic strategy involves the conversion of the corresponding alcohol, 2-(perfluorohexyl)ethanol, to a tosylate, which is then reacted with potassium thioacetate to form a thioacetate intermediate. This intermediate is subsequently deacylated to yield the final thiol product. escholarship.org The conversion of highly fluorinated alcohols to the desired thiol can be challenging due to issues with nucleophilic substitution reactions. researchgate.net To overcome this, a nonaflate leaving group can be introduced to facilitate the reaction. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Oxidation Pathways and Disulfide Formation

Thiols are susceptible to oxidation, which can lead to the formation of various sulfur-containing compounds, including disulfides, thiosulfinates, thiosulfonates, and sulfonic acids. smolecule.comresearchgate.net The oxidation of this compound can be controlled to selectively yield the corresponding disulfide, bis(2-(perfluorohexyl)ethyl) disulfide.

A base-catalyzed reaction of this compound with hydrogen peroxide has been shown to produce the disulfide quantitatively. researchgate.net The interconversion between a thiol and a disulfide is a redox reaction, where the thiol is in the reduced state and the disulfide is in the oxidized state. libretexts.org In this process, each sulfur atom loses a bond to hydrogen and forms a new bond with another sulfur atom. libretexts.org The anionic oxidation of thiols to disulfides by molecular oxygen is a common process, and its rate is enhanced in dipolar solvents. researchgate.net

Further oxidation of the disulfide can occur. Selective oxidation of bis(2-(perfluorohexyl)ethyl) disulfide with peroxy acids in chlorinated solvents can yield the corresponding thiosulfinate in high yields. researchgate.net These perfluoroalkyl-segmented thiosulfinates exhibit greater stability compared to their hydrocarbon analogs. researchgate.net

The reaction of thiols with hydrogen peroxide is generally considered to proceed through an initial formation of a sulfenic acid, which is then further oxidized to sulfinic and sulfonic acids. nih.gov The kinetics of these oxidation reactions are often dependent on pH, indicating specific base catalysis. nih.gov

Table 1: Oxidation Products of this compound and its Derivatives

| Starting Material | Oxidizing Agent | Product(s) | Reference |

| This compound | Hydrogen Peroxide (base-catalyzed) | Bis(2-(perfluorohexyl)ethyl) disulfide | researchgate.net |

| Bis(2-(perfluorohexyl)ethyl) disulfide | Peroxy acids | 2-(Perfluorohexyl)ethyl thiosulfinate | researchgate.net |

| 2-(Perfluorohexyl)ethyl thiosulfinate | Sodium metaperiodate | 2-(Perfluorohexyl)ethyl thiosulfonate | researchgate.net |

| Thiol | Hydrogen Peroxide | Sulfenic acid, Sulfinic acid, Sulfonic acid | nih.gov |

Nucleophilic Substitution Reactions Involving the Thiol Moiety

The thiol group of this compound can act as a nucleophile, participating in various substitution reactions. smolecule.com The electron-withdrawing nature of the perfluorohexyl group influences the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. The thiolate anion is a potent nucleophile that can engage in S_N2-type reactions. alfa-chemistry.com

For instance, the thiol can react with alkyl halides to form thioethers. The formation of self-assembled monolayers on gold surfaces is a well-known reaction of thiols, where the sulfur atom forms a strong bond with the metal surface. This process is essentially a nucleophilic interaction between the thiol and the metal.

The nucleophilic character of the thiol is also evident in its ability to undergo Michael additions to activated alkenes. alfa-chemistry.com In the presence of a base, the thiol is deprotonated to form a thiolate anion, which then adds to the electron-deficient double bond. alfa-chemistry.com

It has been noted that highly fluorinated small molecules can present challenges in nucleophilic substitution reactions. researchgate.net However, the use of highly effective leaving groups, such as nonaflates, on the reaction partner can facilitate these transformations. researchgate.net

Free-Radical Addition Reactions to Unsaturated Substrates

The S-H bond in thiols can undergo homolytic cleavage to generate a thiyl radical, which can then participate in free-radical addition reactions to unsaturated compounds like alkenes and alkynes. wikipedia.org This process, often referred to as a thiol-ene reaction, is typically initiated by light, heat, or a radical initiator. wikipedia.org

The free-radical addition of 2-(perfluoroalkyl)ethanethiols to various unsaturated substrates has been studied. lookchem.com The reaction generally proceeds via an anti-Markovnikov addition, where the thiyl radical adds to the less substituted carbon of the double or triple bond. wikipedia.orgwikipedia.org This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. wikipedia.org

High yields of adducts have been obtained from the reaction of this compound with alkenes, although small amounts of regioisomers may also be formed. lookchem.com For example, the reaction with 1-heptene (B165124) predominantly yields 1-<2-(F-hexyl)ethanethio>heptane. lookchem.com The reaction with dienes can lead to both mono- and bis-adducts, as well as cyclic products depending on the reaction conditions and the structure of the diene. lookchem.com

The reactivity of the thiol-ene reaction is dependent on several factors, including the strength of the S-H bond and the nature of the unsaturated substrate. alfa-chemistry.com The presence of the electron-withdrawing perfluorohexyl group can influence the reactivity of the thiol in these radical reactions.

Table 2: Products of Free-Radical Addition of this compound to Unsaturated Substrates

| Unsaturated Substrate | Major Product(s) | Reference |

| 1-Heptene | 1-<2-(F-hexyl)ethanethio>heptane | lookchem.com |

| 1,6-Heptadiene | 7-<2-(F-hexyl)etanethio>-1-heptene, 1,7-bis-<2-(F-hexyl)ethanethio>heptane, cis- and trans-1-methyl-2-<2-(F-hexyl)ethanethio>methylcyclopentane | lookchem.com |

| Styrene | Adduct | lookchem.com |

| Vinyl acetate | Adduct | lookchem.com |

| Phenyl acetylene | Adduct | lookchem.com |

Advanced Material Science Applications of 2 Perfluorohexyl Ethanethiol

Design and Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on a surface. The thiol group of 2-(Perfluorohexyl)ethanethiol provides a strong anchor to certain substrates, while the perfluorohexyl chain dictates the surface properties of the resulting monolayer.

SAM Formation on Diverse Substrates (e.g., Metal Surfaces like Gold)

The thiol (-SH) group in this compound exhibits a strong affinity for various metal surfaces, most notably gold. This strong interaction leads to the formation of a stable metal-sulfur bond, which is the basis for creating self-assembled monolayers. The process involves the spontaneous organization of the thiol molecules from a solution or vapor phase onto the substrate, resulting in a densely packed, ordered monolayer. smolecule.com

Beyond gold, these SAMs can be formed on other transition metal surfaces such as silver, copper, and platinum. researchgate.net The ability to form these layers on diverse substrates makes this compound a versatile tool for surface modification in various scientific and technological fields. For instance, a study reported the formation of a bilayer film on both evaporated and electrodeposited gold substrates, where a monolayer of this compound was bound to the metal surface. rsc.orgresearchgate.net

Tailoring Surface Chemistry and Interfacial Properties

The primary advantage of using this compound for SAMs lies in the ability to precisely control the surface chemistry and interfacial properties. smolecule.com The perfluorinated chains are inherently hydrophobic (water-repellent) and oleophobic (oil-repellent) due to the low surface energy of fluorine atoms. smolecule.com This results in surfaces with extremely low wettability. researchgate.net

By creating SAMs with this compound, researchers can systematically modify surface properties like adhesion, friction, and wettability. nih.govcsic.es The high degree of ordering and dense packing of the fluorinated chains in the SAM contributes to the creation of surfaces with very low coefficients of friction. researchgate.net This precise control over surface energy and other properties is critical for applications in microelectronics, nanotechnology, and biomedical devices. csic.es

Characterization Techniques for SAM Structures (e.g., X-ray Photoelectron Spectroscopy, NEXAFS, PEEM Imaging)

A suite of surface-sensitive analytical techniques is employed to characterize the structure, composition, and orientation of this compound SAMs.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the atoms within the SAM. rsc.orgnih.gov It can confirm the presence of fluorine, carbon, and sulfur from the thiol molecule and the gold from the substrate. nih.gov Angle-dependent XPS can provide information about the orientation of the molecules within the monolayer. nih.gov Studies have used XPS to confirm the formation of this compound monolayers and to assess their quality. rsc.orgresearchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy is particularly useful for determining the orientation of the molecules within the SAM. nih.govmdpi.com By analyzing the polarization dependence of the absorption of X-rays, researchers can deduce the tilt angle of the perfluorinated chains with respect to the substrate surface. nih.gov This information is crucial for understanding the packing and ordering of the monolayer.

The table below summarizes the key characterization techniques and their primary applications in studying this compound SAMs.

| Characterization Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, molecular orientation (angle-resolved) rsc.orgnih.gov |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular orientation, ordering of molecular chains nih.govmdpi.com |

| Photoemission Electron Microscopy (PEEM) | Spatial distribution, imaging of domains and defects |

Development of Functional Surface Coatings

The unique properties of this compound make it an excellent candidate for the development of high-performance surface coatings with specialized functionalities. smolecule.com

Engineering Superhydrophobic and Oleophobic Surfaces

The highly fluorinated nature of this compound is key to creating surfaces that are both superhydrophobic and oleophobic. smolecule.comguidechem.com Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles exceeding 150 degrees. lsu.edumdpi.comnih.gov This is achieved by combining the low surface energy of the fluorinated compound with a specific surface roughness at the micro- or nanoscale. lsu.edu

When applied as a coating, this compound can impart these properties to a wide range of materials. These surfaces not only repel water but also oils and other organic liquids, a property known as oleophobicity. smolecule.com This dual repellency is highly desirable for applications requiring self-cleaning surfaces and resistance to contamination. lsu.edu

Applications in Corrosion Protection and Anti-Fouling Technologies

The dense, low-energy barrier created by this compound SAMs offers significant potential for corrosion protection. By preventing water and corrosive ions from reaching the metal surface, these coatings can dramatically slow down or inhibit the corrosion process. researchgate.net The stability of the thiol-metal bond ensures the long-term integrity of the protective layer.

In marine environments, the build-up of organisms on submerged surfaces, known as biofouling, is a major issue. pantaenius.comselektope.com The low surface energy and anti-adhesive properties of surfaces coated with this compound make it difficult for marine organisms to attach. smolecule.commdpi.com This leads to the development of anti-fouling technologies that are more environmentally friendly than traditional biocide-based paints. pantaenius.commdpi.com

The table below outlines the functional properties and corresponding applications of coatings derived from this compound.

| Functional Property | Application |

| Superhydrophobicity | Self-cleaning surfaces, anti-icing coatings, drag reduction lsu.edu |

| Oleophobicity | Stain-resistant textiles, anti-graffiti coatings, protective layers for electronics smolecule.com |

| Corrosion Resistance | Protective coatings for metals in harsh environments researchgate.net |

| Anti-Fouling | Marine vessel hulls, underwater sensors, and infrastructure smolecule.commdpi.com |

Integration in High-Performance Lubricant Systems

The compound this compound has garnered significant interest in advanced material science for its potential use in high-performance lubricant systems. Its suitability stems from inherent properties such as high thermal stability and the ability to create surfaces with low friction. smolecule.com This specialized organosulfur compound, which features a perfluorohexyl group attached to an ethanethiol (B150549) backbone, is particularly effective in forming robust, thin films for demanding applications. smolecule.comrsc.org Research has focused on its integration into bilayer lubricant films, which offer enhanced durability and unique functional properties. rsc.orgresearchgate.net

Formulation of Lubricant Films with Potential for Self-Healing

A key application of this compound is in the formulation of innovative bilayer lubricant films, particularly on metal substrates like gold. rsc.orgresearchgate.net These systems are typically composed of two distinct layers:

A self-assembled monolayer (SAM) of this compound molecules chemically bonded to the metal surface via the thiol group. rsc.orgresearchgate.net

A supernatant, or top layer, of a lubricant such as a perfluoropolyether (PFPE), which also contains free this compound molecules dispersed within it. rsc.orgresearchgate.net

This unique structure is designed to provide a stable, low-friction surface. The true innovation lies in the film's potential for self-healing. rsc.orgresearchgate.net Should the foundational SAM layer incur damage or defects, the free this compound molecules present in the overlying lubricant reservoir can migrate to the exposed metal surface, repairing the monolayer and restoring the integrity of the protective film. rsc.orgresearchgate.net This mechanism offers the prospect of significantly extending the operational lifetime of lubricated components in critical applications, such as electrical connectors. rsc.org

Spectroscopic Studies of Lubricant Film Deposition and Composition

The deposition process and the resulting composition of these advanced lubricant films are meticulously analyzed using surface-sensitive spectroscopic techniques. rsc.org X-ray Photoelectron Spectroscopy (XPS) is a primary tool for these investigations, providing detailed information about the chemical composition and bonding environment at the surface. rsc.orgresearchgate.net

Studies have employed XPS to characterize bilayer films formed through different deposition methods. The analysis confirms the successful formation of the this compound monolayer on the substrate in both one-step and two-step deposition processes. rsc.orgresearchgate.net XPS data is crucial for evaluating the quality and completeness of the self-assembled monolayer and for verifying the presence and composition of the supernatant lubricant layer. rsc.org These spectroscopic findings are essential for optimizing the film deposition process to achieve superior performance and to validate the structural basis for the film's self-healing potential. rsc.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

| This compound | C₈H₅F₁₃S |

| Perfluoropolyether | Not specified |

| Gold | Au |

Table of Spectroscopic Analysis Findings

| Spectroscopic Technique | Analyzed Feature | Key Findings |

| X-ray Photoelectron Spectroscopy (XPS) | Bilayer Film Composition | Confirmed the formation of a this compound monolayer on gold substrates. rsc.orgresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Deposition Process Quality | Used to compare one-step and two-step deposition modes, indicating the quality of the resulting bilayer film. rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Self-Healing Potential | Characterized the structure that enables the lubricant film's potential to self-heal the metal/bilayer interface. rsc.orgresearchgate.net |

Biological Interactions and Biomedical Research of 2 Perfluorohexyl Ethanethiol

Bioconjugation Strategies and Biomolecule Immobilization

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to form a stable complex. nih.govmdpi.com The reactive thiol group (-SH) on 2-(perfluorohexyl)ethanethiol makes it a candidate for such applications, allowing it to form bonds with biomolecules or surfaces. smolecule.com This capability is particularly useful for immobilizing proteins and labeling cells.

The immobilization of proteins onto surfaces is a critical technique for a wide range of bioanalytical tools, including biosensors and affinity chromatography. smolecule.com this compound is instrumental in this area due to its capacity to form highly ordered self-assembled monolayers (SAMs) on metal surfaces like gold. smolecule.com The thiol group anchors the molecule to the metal, while the perfluorohexyl chains orient themselves away from the surface, creating a well-defined, low-energy, and bio-inert interface.

This fluorinated surface can prevent non-specific protein adsorption and denaturation, which are common challenges in protein immobilization. The strategy involves creating a patterned or uniform surface where specific proteins can be attached in a controlled orientation, preserving their biological activity. This controlled presentation is essential for applications that rely on specific molecular recognition events.

| Technique Component | Role of this compound | Primary Application |

|---|---|---|

| Self-Assembled Monolayer (SAM) | Forms a highly ordered, hydrophobic, and chemically stable surface layer. | Biosensors |

| Thiol Group (-SH) | Acts as an anchor to covalently bond the molecule to a metal (e.g., gold) substrate. | Affinity Chromatography |

| Perfluorohexyl Chain | Creates a low-energy surface that resists non-specific binding and denaturation. | Bioanalytical Assays |

Researchers have explored the use of this compound for labeling cells. smolecule.com In this methodology, the compound can be conjugated with biomolecules that have a specific affinity for certain cell types, such as antibodies. smolecule.com The perfluorinated segment acts as a unique tag that can be detected or used to isolate the labeled cells. While less common than fluorescent or radioactive labeling, the use of fluorinated tags offers an alternative approach for specific applications where the unique properties of fluorine are advantageous.

Protein Immobilization on Modified Surfaces

Supramolecular Assembly in Biological Systems

Supramolecular chemistry involves assemblies of molecules connected by non-covalent bonds, such as hydrophobic interactions and hydrogen bonds. nih.gov The distinct properties of this compound, particularly its highly hydrophobic and lipophobic "fluorous" tail, make it an excellent building block for creating such assemblies in aqueous biological environments.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate other hydrophobic "guest" molecules to form inclusion complexes. mdpi.com The perfluorohexyl tail of this compound can act as a guest, inserting into the cyclodextrin (B1172386) cavity to form stable, water-soluble nanoassemblies. mdpi.comresearchgate.net

These assemblies can be designed to have specific sizes and shapes, such as nanoparticles or nanosheets. researchgate.net The formation is driven by the strong hydrophobic effect and the unique interactions of the fluorinated chain. Such fluorinated supramolecular systems are of interest for their stability and potential to carry cargo in biological systems. nih.govnih.gov

| Component | Role in Assembly | Resulting Structure |

|---|---|---|

| This compound | Acts as the "guest" molecule due to its hydrophobic fluorinated tail. | Host-Guest Inclusion Complex (Nanoassembly) |

| Cyclodextrin | Acts as the "host" molecule, encapsulating the guest in its hydrophobic cavity. |

The creation of nanoassemblies using this compound and cyclodextrins opens potential avenues for advanced biomedical therapies. nih.gov These nano-carriers can be engineered to encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.govnih.gov

Targeted Drug Delivery : By modifying the exterior of the supramolecular assembly (e.g., the cyclodextrin) with targeting ligands like antibodies or peptides, these nano-carriers can be directed to specific cells or tissues, such as cancer cells. nih.govnih.govscirp.org This approach aims to increase the concentration of a drug at the site of disease while minimizing exposure to healthy tissues, thereby reducing side effects. nih.gov

Photodynamic Therapy (PDT) : PDT is a therapeutic modality that uses a light-sensitive molecule called a photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that kill targeted cells. nih.govfrontiersin.orge-ce.org Supramolecular nanoassemblies could potentially be used as carriers for these photosensitizers. nih.gov Encapsulating a hydrophobic PS within a nanoassembly formed with this compound could improve the PS's solubility in aqueous environments and facilitate its delivery to tumor tissues, enhancing the efficacy of the therapy. frontiersin.orgencyclopedia.pub

Formation of Fluorinated Supramolecular Nanoassemblies (e.g., with Cyclodextrins)

Investigations of Interactions with Biological Membranes

The cell membrane is a lipid bilayer that separates the cell's interior from the outside environment. wikipedia.org The interaction of exogenous compounds with this membrane is a key factor in their biological activity. The perfluorinated chain of this compound gives it strong hydrophobic and lipophobic (oil-repelling) characteristics. smolecule.com This dual nature suggests complex interactions with the lipid-based cell membrane.

Studies on similar perfluoroalkyl substances indicate that the fluorinated chain can influence membrane permeability. While the hydrophobic nature might suggest insertion into the lipid bilayer, the rigidity and lipophobicity of the perfluorinated segment could also lead to membrane disruption or the formation of distinct domains. Research has shown that self-assembled monolayers formed from such compounds can significantly influence surface chemistry and molecular recognition processes, and further studies are needed to fully elucidate their specific interactions with biological membranes. smolecule.com

Environmental Fate, Transport, and Ecotoxicological Assessment of 2 Perfluorohexyl Ethanethiol

Environmental Occurrence and Distribution

The presence of 2-(Perfluorohexyl)ethanethiol and its related compounds in the environment is primarily linked to industrial activities and the use of aqueous film-forming foams (AFFF).

While direct detection of this compound in the environment is not widely reported, its precursors and transformation products are found across various environmental compartments. Precursors such as 6:2 fluorotelomer sulfonamides have been detected in soil, groundwater, surface water, and wastewater treatment plants (WWTPs), particularly at sites impacted by AFFF. acs.org The transformation product 6:2 fluorotelomer sulfonate (6:2 FTSA) has been found in surface water, with concentrations ranging from 36 ng/L in areas without point sources to as high as 28,700 ng/L near AFFF-use sites. cswab.org It is also a dominant PFAS in AFFF-impacted soil. nih.gov

Laboratory studies simulating environmental conditions have confirmed the formation of this compound as a volatile biotransformation product. In microcosm studies of AFFF-impacted groundwater under nitrate-reducing conditions, 6:2 FTSH was detected by gas chromatography-mass spectrometry, highlighting its potential presence in anaerobic environments. nih.gov

| Compound Type | Environmental Matrix | Reported Findings | Reference |

|---|---|---|---|

| 6:2 Fluorotelomer Sulfonate (6:2 FTSA) | Surface Water, Groundwater, Soil, Air, Snow | Frequently detected, especially at AFFF-impacted sites. | cswab.org |

| 6:2 FTSA | Stormwater | Detected at concentrations up to 921 ng/L. | acs.org |

| 6:2 FTSA | River Water | Detected in all water samples in a St. Lawrence River food web study. | fosan.org |

| 6:2 Fluorotelomer Sulfonamides (Precursors) | Soil, Groundwater, Surface Water, WWTPs | Widely detected at AFFF-impacted sites. | acs.org |

| This compound (6:2 FTSH) | Groundwater (Lab Microcosm) | Detected as a volatile biotransformation product of an AFFF component. | nih.gov |

The primary pathways for the environmental release of this compound and its precursors are linked to their industrial applications. These include its use as a surfactant, in the synthesis of fluoropolymers, and in scientific research. smolecule.comontosight.aiwindows.net A significant historical and ongoing source of release is its inclusion as a component or degradation product in AFFF formulations used in firefighting training and emergency response. pops.intitrcweb.org

Once released, these compounds can migrate through several environmental pathways. Migration from AFFF-impacted sites can occur via surface water runoff into waterways and by leaching through soil into groundwater. industrialchemicals.gov.au The resulting degradation products are expected to be highly mobile in the environment. industrialchemicals.gov.au The demonstrated volatility of this compound in laboratory studies suggests that atmospheric transport is another potential migration pathway following its formation in soil or water. nih.gov

Presence in Water Systems and Environmental Matrices

Persistence and Biodegradation Potential

The persistence of PFAS is a defining characteristic, and this compound is no exception, though its functional group allows for transformation.

This compound exhibits high thermal stability and resistance to chemical degradation. ontosight.ai This stability is a result of the exceptionally strong carbon-fluorine (C-F) bonds in its perfluorohexyl chain. smolecule.com Consequently, the compound is not considered readily biodegradable and is expected to persist in the environment. windows.net While the fluorinated backbone is highly recalcitrant, the thiol (-SH) functional group is a potential site for chemical and biological reactions. smolecule.com Studies on related fluorotelomer sulfonates indicate they are less persistent than long-chain perfluoroalkyl acids (PFAAs) like PFOS, as the non-fluorinated portion of the molecule is susceptible to degradation. cswab.org

This compound is an intermediate in the biotransformation of more complex PFAS found in AFFF. nih.gov Studies have shown that under anaerobic, nitrate-reducing conditions, 6:2 fluorotelomer thioether amido sulfonate (6:2 FtTAoS) degrades to form the volatile 6:2 FTSH. nih.gov

Once formed, this compound is expected to undergo further transformation. The thiol group is susceptible to oxidation, which would likely convert it to 6:2 fluorotelomer sulfonate (6:2 FTSA). smolecule.com The aerobic biotransformation of 6:2 FTSA is known to proceed through multiple steps. It can be initially converted to 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), which then degrades further. pops.int This process ultimately yields a series of stable, short-chain perfluoroalkyl carboxylic acids (PFCAs). cswab.orgpops.int In some biological systems, the pathway from 6:2 FTSA may proceed through 6:2 fluorotelomer alcohol (6:2 FTOH) before breaking down into PFCAs. mdpi.com

| Precursor Compound | Metabolite | Reference |

|---|---|---|

| 6:2 Fluorotelomer Thioether Amido Sulfonate (6:2 FtTAoS) | This compound (6:2 FTSH) | nih.gov |

| 6:2 Fluorotelomer Sulfonate (6:2 FTSA) | Perfluorohexanoic acid (PFHxA) | cswab.orgnih.govpops.int |

| Perfluoropentanoic acid (PFPeA) | cswab.orgnih.govpops.int | |

| 5:3 Fluorotelomer Carboxylic Acid (5:3 Acid) | pops.intnih.gov | |

| 6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA) | nih.govpops.int | |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Perfluoroheptanoic acid (PFHpA) | nih.gov |

Chemical Stability and Resistance to Environmental Degradation

Bioaccumulation and Biomagnification Potential

The potential for PFAS to accumulate in living organisms is a significant environmental concern. smolecule.comontosight.ai Research into the lower homologue of this compound, 4:2 fluorotelomer thiol, indicates that these substances can bind to plasma proteins, which influences their distribution and potential for accumulation in the body.

In contrast, the same study found considerable concentrations of 6:2 FTSA in marine invertebrates. acs.org This suggests that bioaccumulation potential is species-dependent and that invertebrates may be more susceptible to accumulating this compound than fish.

| Organism Type | Finding | Metric/Observation | Reference |

|---|---|---|---|

| Fish (General) | Unlikely to bioaccumulate or biomagnify. | BCF < 40; Dietary BMF = 0.295 | adeq.state.ar.us |

| Teleost Fish | Almost no detection. | Concentrations were below detection limits in AFFF-impacted areas. | acs.org |

| Marine Invertebrates | Bioaccumulation suggested. | Considerable concentrations detected in AFFF-impacted areas. | acs.org |

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound / 6:2 FTSH | This compound |

| 4:2 FTSH | 2-(Perfluorobutyl)ethanethiol |

| 5:3 Acid | 5:3 Fluorotelomer Carboxylic Acid |

| 6:2 FtTAoS | 6:2 Fluorotelomer Thioether Amido Sulfonate |

| 6:2 FTSA | 6:2 Fluorotelomer Sulfonate |

| 6:2 FTOH | 6:2 Fluorotelomer Alcohol |

| 6:2 FTUCA | 6:2 Fluorotelomer Unsaturated Carboxylic Acid |

| AFFF | Aqueous Film-Forming Foam |

| PFAA | Perfluoroalkyl Acid |

| PFAS | Per- and Polyfluoroalkyl Substances |

| PFCA | Perfluoroalkyl Carboxylic Acid |

| PFHpA | Perfluoroheptanoic acid |

| PFHxA | Perfluorohexanoic acid |

| PFOS | Perfluorooctane Sulfonate |

| PFPeA | Perfluoropentanoic acid |

Ecotoxicological Profiling in Aquatic and Terrestrial Environments

The ecotoxicological impact of this compound, a member of the vast class of per- and polyfluoroalkyl substances (PFAS), is an area of growing scientific inquiry. Understanding its potential effects on aquatic and terrestrial organisms is crucial for a comprehensive environmental risk assessment. This section focuses on the available data regarding its developmental toxicity in model organisms and provides a comparative analysis with other well-studied PFAS compounds.

Developmental Toxicity Screening in Model Organisms (e.g., Zebrafish Embryos)

Recent comprehensive screening studies have utilized the zebrafish (Danio rerio) embryo as a model organism to assess the developmental toxicity of a wide array of PFAS, including this compound. The zebrafish is a well-established in vivo model for toxicity testing due to its rapid ex vivo development, optical transparency of the embryos, and the high degree of genetic similarity to humans. nih.gov These characteristics allow for efficient high-throughput screening of potential developmental toxicants. nih.govfrontiersin.org

In a large-scale study that evaluated 182 unique PFAS chemicals for their potential to cause developmental toxicity, this compound (also known as 6:2 FtSH) was found to be inactive. nih.gov In this research, zebrafish embryos were exposed to the compound from the day of fertilization, and various developmental landmarks were assessed at 6 days post-fertilization (dpf), including mortality, hatching, swim bladder inflation, edema, and abnormalities in the spine, tail, or craniofacial structure. nih.gov

The study design involved exposing the embryos to a range of concentrations up to 100 μM. nih.gov Out of the 182 PFAS compounds tested, 30% were found to induce developmental toxicity. nih.gov However, this compound did not elicit any significant developmental abnormalities under the tested conditions. nih.gov

Interactive Data Table: Developmental Toxicity Screening of this compound in Zebrafish Embryos

| Compound | CAS Number | Developmental Toxicity Result | Endpoints Assessed |

| This compound | 34451-26-8 | Inactive | Mortality, Hatching, Swim Bladder Inflation, Edema, Spine/Tail Abnormalities, Craniofacial Abnormalities |

Data sourced from a high-throughput screening study on 182 PFAS compounds. "Inactive" indicates no significant developmental toxicity was observed up to the highest tested concentration (100 μM). nih.gov

Comparative Ecotoxicity with Other Per- and Polyfluoroalkyl Substances

To contextualize the findings for this compound, it is informative to compare its ecotoxicity profile with that of other well-known PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). These "legacy" PFAS have been more extensively studied and have demonstrated notable developmental toxicity in various organisms, including zebrafish. nih.gov

For instance, in the same comprehensive screening study where this compound was found to be inactive, PFOS was confirmed to be developmentally toxic, with a calculated benchmark concentration (BMC) of 7.48 μM. nih.gov Other PFAS compounds, such as perfluorooctanesulfonamide (B106127) (PFOSA), N-methylperfluorooctane sulfonamide (N-MeFOSA), and others, were found to be even more potent than PFOS. nih.gov

Studies on other PFAS have shown a range of developmental effects in zebrafish, including failed swim bladder inflation, abnormal tail ventroflexion, and hyperactivity at non-teratogenic concentrations. nih.gov For example, exposure to perfluorohexanesulfonic acid (PFHxS) and PFOS resulted in these specific phenotypes. nih.gov In contrast, some of the emerging replacement PFAS, like certain fluoroether compounds, have shown to be negative for developmental and neurotoxicity in zebrafish under similar testing conditions. nih.gov

The toxicity of PFAS can be influenced by factors such as the length of their carbon chain. However, the relationship is not always straightforward. While some studies have shown that toxicity increases with chain length, a clear trend was not observed across all 49 developmentally toxic PFAS in the large screening study. mdpi.com This highlights the complexity of predicting the toxicity of individual PFAS based solely on structural similarities.

Interactive Data Table: Comparative Developmental Toxicity of Select PFAS in Zebrafish

| Compound | Developmental Toxicity in Zebrafish | Notable Effects |

| This compound | Inactive | No significant effects observed in screening studies. nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | Active | Failed swim bladder inflation, tail abnormalities, hyperactivity. nih.govnih.gov |

| Perfluorooctanoic acid (PFOA) | Active | Developmental toxicity observed in various studies. nih.govnih.gov |

| Perfluorooctanesulfonamide (FOSA) | Active (Highly Potent) | One of the most potent developmentally toxic PFAS in screening studies. mdpi.comresearchgate.net |

| Perfluorohexanesulfonic acid (PFHxS) | Active | Failed swim bladder inflation, tail abnormalities, hyperactivity. nih.gov |

This comparative data underscores that while many PFAS exhibit developmental toxicity, this compound appears to have a lower potential for such effects in the zebrafish model under the conditions tested. Further research is necessary to fully elucidate its ecotoxicological profile in other species and environmental compartments.

Human Health Implications and Toxicological Research of 2 Perfluorohexyl Ethanethiol

Toxicokinetic Studies and In Vivo Disposition

Toxicokinetics, the study of the absorption, distribution, metabolism, and excretion (ADME) of substances, is fundamental to assessing the potential hazards of chemicals like 2-(Perfluorohexyl)ethanethiol. nih.govnih.gov In vivo and in vitro methods are employed to understand how the body handles these compounds, which informs the assessment of their systemic toxicity. oecd.org

Comprehensive ADME data specific to this compound are not extensively detailed in the public literature. However, general principles for PFAS are informative. ADME studies for PFAS are typically controlled experiments involving various routes of exposure, after which the concentration of the chemical or its metabolites is measured in blood, tissues, or excreta. nih.gov For many PFAS, factors like the length of the perfluorinated carbon chain and the nature of the functional group influence their toxicokinetic properties. nih.gov In general, PFAS can exhibit significant binding to plasma proteins, which affects their distribution and potential for bioaccumulation. The liver is a primary site for the metabolism of many foreign compounds, although the high stability of the carbon-fluorine bond in many PFAS makes them resistant to metabolic breakdown. evotec.com

In vitro toxicokinetic assays are critical for understanding the behavior of data-poor PFAS. mdpi.com Key parameters include plasma protein binding (PPB) and hepatic clearance, which are essential for in vitro-in vivo extrapolation (IVIVE) to estimate internal exposure. nih.gov

Research evaluating a range of 73 PFAS, including lesser-studied categories like those with ethanethiol (B150549) functional groups, has been conducted using gas chromatography–tandem mass spectrometry (GC-MS/MS). mdpi.com In one such study, two compounds containing ethanethiol groups were assessed. mdpi.com While many PFAS are highly bound to plasma proteins, some polyfluoroalkyl substances show comparatively less binding than legacy perfluoroalkyl acids. mdpi.com For instance, a study of 43 PFAS found a median fraction unbound (fup) of 0.09, indicating that 91% of the compound was bound to plasma proteins. mdpi.com

Hepatic clearance assays using pooled primary human hepatocyte suspensions are used to investigate metabolic stability. nih.gov In a study of 73 PFAS, 30 compounds showed significant abiotic loss, complicating the measurement of metabolic clearance. mdpi.com However, for 13 of the successfully evaluated PFAS, metabolic clearance was observed, with rates reaching up to 49.9 μL/(min × million cells). mdpi.com It was noted that some sulfonamides exhibited high metabolic clearance values. nih.gov Specifically for compounds with ethanethiol groups, significant instability during the hepatocyte clearance assay was observed for some, which prevented the generation of reliable data. mdpi.com

| Parameter | PFAS Category | Finding | Reference |

|---|---|---|---|

| Plasma Protein Binding (fup) | General (43 data-poor PFAS) | Median fup = 0.09 (91% bound) | mdpi.com |

| Plasma Protein Binding (fup) | Perfluoroalkyl Amides | Least bound group (mean fup = 0.51) | mdpi.com |

| Plasma Protein Binding (fup) | Perfluorodihalides | Highest bound group (mean fup = 0.012) | mdpi.com |

| Hepatocyte Clearance (Clint) | General (13 data-poor PFAS) | Rates up to 49.9 µL/(min × million cells) | mdpi.com |

| Hepatocyte Clearance | Ethanethiol-containing PFAS | Showed abiotic loss, complicating measurement | mdpi.com |

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

Developmental Toxicity Screening and Assessment

Developmental toxicity is a critical endpoint in human health risk assessment. nih.gov High-throughput screening tools are increasingly used to prioritize the vast number of PFAS chemicals for further testing, with the zebrafish model being a prominent example. nih.gov

The zebrafish (Danio rerio) is a well-established model for assessing developmental toxicity due to its rapid development, genetic similarity to humans, and suitability for medium- or high-throughput screening. nih.govnih.gov In a large-scale study, 182 unique PFAS chemicals, including this compound, were screened for developmental toxicity using a zebrafish embryo assay. nih.gov In this assay, embryos are exposed to the test chemical from the day of fertilization, and at 6 days post-fertilization (dpf), they are evaluated for a range of developmental endpoints, including mortality, hatching success, swim bladder inflation, and morphological abnormalities such as edema or malformations of the spine, tail, or craniofacial structures. nih.govresearchgate.net

Concentration-response analysis is used to determine the relationship between the concentration of a chemical and the extent of a toxicological effect. nih.gov From this analysis, a benchmark concentration (BMC) can be derived, which is the concentration that produces a predetermined level of response (e.g., 10% response over background). nih.govosti.gov The BMC is a key metric for quantifying the potency of a chemical. osti.gov

In the comprehensive screening of 182 PFAS, this compound was tested at concentrations up to 100 μM. nih.gov The study found that 30% of the tested PFAS were developmentally toxic. nih.govresearchgate.net However, this compound was categorized as "Inactive," meaning it did not produce a significant increase in developmental abnormalities at the concentrations tested. nih.gov Consequently, a benchmark concentration was not derived for this compound in this specific assay. nih.gov For comparison, other PFAS like Perfluorooctanesulfonic acid (PFOS) were found to be developmentally toxic, with a calculated BMC of 7.48 μM. nih.govresearchgate.net

| Compound | CASRN | Maximum Concentration Tested (μM) | Activity Status | Benchmark Concentration (BMC) | Reference |

|---|---|---|---|---|---|

| This compound | 34451-26-8 | 100 | Inactive | Not Derived | nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | 100 | Active | 7.48 μM | nih.gov |

Zebrafish Embryo Model Applications in Toxicity Evaluation

In Vitro Toxicity Testing and Mechanistic Studies

In vitro toxicity testing uses isolated cells or tissues to investigate the potential toxicity of chemicals at a cellular level and to explore the underlying mechanisms of action. nih.gov These studies are crucial for building a comprehensive toxicological profile, especially for compounds with limited in vivo data. nih.gov

High-Throughput Toxicology (HTT) Screening Methodologies

High-throughput toxicology (HTT) screening represents a critical advancement for efficiently evaluating the biological activity of thousands of chemicals, including the large and diverse class of PFAS. mdpi.com These platforms enable the rapid assessment of various toxicological endpoints, such as changes in cell viability, mitochondrial function, and gene expression, providing a crucial first step in prioritizing chemicals for further, more detailed investigation. mdpi.comnih.gov Methodologies often employ in vitro models, such as human cell lines, or small in vivo models like zebrafish embryos, to test a wide range of chemical concentrations against multiple biological targets simultaneously. nih.govnih.gov

In a large-scale research effort by the U.S. Environmental Protection Agency (EPA) to screen 182 unique PFAS compounds, this compound was evaluated for developmental toxicity using a medium-throughput zebrafish model. nih.govresearchgate.net In this specific assay, which monitored for a range of morphological defects over a five-day exposure period, this compound was categorized as "Inactive," indicating it did not produce a significant toxic response up to the highest concentration tested (≤100 μM). nih.gov

Interactive Data Table: Developmental Toxicity Screening of this compound This table summarizes the results from a high-throughput screening assay.

| Compound | CASRN | Assay System | Result |

|---|---|---|---|

| This compound | 34451-26-8 | Zebrafish Embryo | Inactive |

Data sourced from a 2024 study on the developmental toxicity of 182 PFAS compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Toxicological Endpoints

Structure-Activity Relationship (SAR) analysis is a fundamental toxicological principle used to predict the biological activity of a chemical based on its molecular structure. oup.com The underlying premise is that a chemical's structure determines its physicochemical properties, which in turn dictates its interaction with biological systems. oup.com For PFAS, SAR studies often focus on how variations in carbon chain length and the type of functional group (e.g., carboxylic acid vs. sulfonic acid) influence toxicological outcomes like cytotoxicity or endocrine disruption. nih.govresearchgate.netnih.gov

Epidemiological Research and Exposure Assessment Methodologies

Epidemiological research on PFAS aims to identify associations between exposure and health outcomes in human populations. scirp.org These investigations are complex due to the ubiquity of PFAS, the reality of mixed exposures to multiple congeners, and the long biological half-lives of many of these compounds. hbm4eu.eunih.gov

Human Exposure Pathways and Biomonitoring Techniques

Assessing human exposure to PFAS is foundational for epidemiological research. Exposure pathways are diverse and include the consumption of contaminated food and drinking water, as well as the inadvertent ingestion of indoor dust containing PFAS from consumer products. nih.govnih.govbham.ac.uk For this compound specifically, potential exposure routes could stem from its use in products like surface coatings and high-performance lubricants. smolecule.com

Human biomonitoring (HBM) is the primary tool for quantifying internal exposure. dguv.de It involves measuring the concentration of PFAS or their metabolites in human biological samples. nih.gov Blood (specifically serum or plasma) is the most common matrix for measuring long-chain PFAS due to their protein-binding affinity and persistence. mdpi.com Urine can also be used, though it is generally more suitable for shorter-chain PFAS. mdpi.com Advanced analytical methods, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are employed for sensitive and specific quantification of these compounds in biological samples. oup.com The U.S. Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES) program monitors for biomarkers of chemical exposure in the U.S. population and includes this compound in its scope, underscoring its relevance for exposure assessment.

Methodological Approaches for Health Outcome Association Studies

To investigate links between PFAS exposure and health, epidemiologists employ various study designs. anu.edu.au These approaches are critical for generating evidence on potential health effects, although most research has focused on legacy compounds like PFOA and PFOS. epa.govfrontiersin.org

Key methodological approaches include:

Cross-sectional Studies: These studies measure PFAS exposure and health outcomes at a single point in time. An example is the analysis of NHANES data, which can reveal correlations between serum PFAS levels and health markers like cholesterol. nih.gov

Cohort Studies: These studies follow a group of individuals over time to determine whether PFAS exposure is associated with the later development of disease. This design can establish a temporal relationship between exposure and outcome. anu.edu.au

Case-Control Studies: This approach compares PFAS exposure levels in individuals with a specific health condition (cases) to those without the condition (controls) to identify potential associations.

Data Linkage Studies: These studies link population-level data from different sources, such as residential information for areas with known contamination and national health registries, to examine whether adverse health outcomes are more common in exposed populations. anu.edu.au

Confidence in the findings from these studies depends on robust methodology, including accurate exposure assessment, control for confounding factors, and appropriate statistical analysis. frontiersin.org While a large body of epidemiological literature exists for some PFAS, specific studies investigating health outcome associations for this compound have not been identified. epa.gov Future research could fill this data gap, particularly as biomonitoring techniques become capable of detecting a wider array of emerging PFAS compounds. hbm4eu.eu

Analytical Methodologies for the Detection and Quantification of 2 Perfluorohexyl Ethanethiol

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for identifying and quantifying 2-(Perfluorohexyl)ethanethiol in various matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

While LC-MS/MS is a primary technique for analyzing many non-volatile PFAS, its application to volatile compounds like this compound can be challenging. shimadzu.com Ionization suppression and difficulties in electrospray ionization have been reported for some volatile PFAS. shimadzu.com However, for certain applications, particularly when analyzing complex matrices or as a complementary technique, LC-MS/MS methods can be developed. ymc.co.jp Automated solid-phase extraction (SPE) coupled with on-line SPE column-switching LC-MS/MS has been utilized for the analysis of various PFAS in human serum, demonstrating the potential for high-throughput analysis. ymc.co.jp The use of durable columns, such as those with C18 phases, allows for stable analysis even under challenging conditions. ymc.co.jp

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile PFAS

Given its volatility, gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are often the methods of choice for analyzing this compound and other volatile PFAS. thermofisher.com GC-MS is particularly well-suited for neutral and volatile species that are less amenable to LC-MS analysis. chromatographyonline.com

Recent advancements have led to the development of non-targeted GC-high-resolution mass spectrometry (GC-HRMS) workflows to expand the coverage of volatile and semi-volatile PFAS. ucsd.eduucsd.edu These methods have successfully detected previously unreported PFAS, including this compound, in matrices such as aqueous film-forming foam (AFFF) formulations. ucsd.eduucsd.eduomicsdi.org The use of GC-MS/MS provides high sensitivity and selectivity, enabling the measurement of target PFAS at nanogram-per-liter concentrations. shimadzu.com

A study utilizing GC-MS/MS for the analysis of a diverse set of PFAS, including thiol-containing compounds, demonstrated the amenability of these substances to this technique. nih.gov The method involved targeted analysis to measure human plasma protein binding and hepatocyte clearance. nih.gov

Table 1: GC-MS/MS Method Parameters for Volatile PFAS Analysis

| Parameter | Setting | Reference |

| Instrument | Agilent 6890N GC interfaced with a 5975 MS | nih.gov |

| Column | RTX-1701 analytical column | nih.gov |

| Inlet Temperature | 200 °C (pulsed splitless mode) | nih.gov |

| Oven Program | Initial 38 °C (hold 5 min), ramp 5 °C/min to 90 °C, ramp 10 °C/min to 250 °C (hold 3 min) | nih.gov |

| Transfer Line Temp. | 290 °C | nih.gov |

| Source Temperature | 250 °C | nih.gov |

| Quadrupole Temp. | 150 °C | nih.gov |

| Ionization Mode | Positive Chemical Ionization (PCI) | nih.gov |

| Detection Mode | Selected-Ion-Monitoring (SIM) | nih.gov |

This table provides an example of GC-MS parameters used for the analysis of volatile PFAS, which would be applicable to this compound.

Sample Preparation and Extraction Protocols

Effective sample preparation is critical for the accurate analysis of this compound, as it serves to isolate the analyte from complex matrices and concentrate it to detectable levels.

Solid Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of samples prior to chromatographic analysis. scioninstruments.com It offers several advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.

For hydrophobic compounds like this compound in aqueous matrices, reversed-phase SPE is a common approach. phenomenex.com Sorbents with C18 functional groups are frequently employed for this purpose. phenomenex.com The general steps for reversed-phase SPE include:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate the stationary phase. phenomenex.com

Equilibration: The sorbent is rinsed with deionized water to prepare it for the aqueous sample. phenomenex.com

Loading: The sample is passed through the sorbent, where the analyte is retained. phenomenex.com

Washing: Interfering compounds are removed by washing the sorbent with a weak solvent mixture. phenomenex.com

Elution: The analyte of interest is recovered from the sorbent using a strong, non-polar solvent like methanol. phenomenex.com

Specialized Extraction Methods for Diverse Environmental Matrices

The extraction of this compound from various environmental samples requires methods tailored to the specific matrix. For volatile PFAS in water, headspace solid-phase microextraction (HS-SPME) is a valuable technique that requires minimal sample preparation and reduces the risk of contamination. shimadzu.com

For solid samples, extraction into a suitable solvent is necessary before analysis. In the context of synthesizing related compounds, free-radical addition reactions of 2-(perfluoroalkyl)ethane thiols have been studied, indicating their reactivity and potential interactions within different chemical environments. researchgate.net The analysis of wastewater-derived fertilizers for PFAS content highlights the need for robust extraction methods to handle complex and challenging matrices. rsc.org

Advanced Spectroscopic and Spectrometric Characterization

Beyond chromatography-mass spectrometry, other spectroscopic techniques can provide valuable structural information for this compound. Due to the presence of the perfluorohexyl group, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for characterization. Proton NMR is also used to analyze the ethanethiol (B150549) portion of the molecule. google.com

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of the compound. Infrared (IR) spectroscopy can identify characteristic functional groups, with carbon-fluorine stretching vibrations providing reliable identification criteria for perfluorinated compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. carleton.edu This non-destructive method involves irradiating a sample with monoenergetic X-rays and analyzing the kinetic energy of the emitted photoelectrons. carleton.educern.ch The binding energy of these electrons is characteristic of the element and its chemical environment, providing a unique fingerprint for identification. carleton.edu

In the context of this compound, XPS is instrumental in confirming the presence and quantifying the relative amounts of its constituent elements: carbon (C), fluorine (F), sulfur (S), and hydrogen (H) (though H is not directly detectable by XPS). carleton.edu Analysis of a self-assembled monolayer of this compound on a substrate, for instance, would utilize XPS to verify the fluorine content and the integrity of the monolayer, which has a thickness of approximately 1.8 nm.

High-resolution scans of the C 1s, F 1s, and S 2p regions provide detailed chemical state information. The C 1s spectrum is particularly informative, exhibiting distinct peaks corresponding to the different chemical environments of the carbon atoms: the perfluorinated chain (-CF2- and -CF3), the methylene (B1212753) groups adjacent to the sulfur and the perfluoroalkyl chain (-CH2-S- and -CF2-CH2-), and any adventitious carbon contamination on the surface. carleton.edu Shifts in the binding energies of these peaks can indicate the nature of the chemical bonds. carleton.edu For example, the high electronegativity of fluorine results in a significant shift to higher binding energy for the carbon atoms in the perfluorohexyl group compared to the hydrocarbon portion of the molecule.

Similarly, the S 2p spectrum confirms the presence of the thiol group. The binding energy of the S 2p peak for a thiol is distinct from that of other sulfur-containing functional groups like sulfides, sulfones, or sulfates, allowing for unambiguous identification of the thiol moiety.

Table 1: Representative XPS Data for this compound Analysis

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 294 | Differentiates between C-C/C-H, C-S, C-F2, and C-F3 bonds |

| Fluorine | F 1s | ~689 | Confirms the presence of the perfluoroalkyl chain |

| Sulfur | S 2p | 163 - 165 | Identifies the thiol (-SH) functional group |

| Oxygen | O 1s | ~532 | Often indicates surface oxidation or contamination |

| Note: Exact binding energies can vary slightly depending on the instrument calibration and the specific chemical environment. |